BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Properties of 4-
Acetylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction

4-Acetylbenzonitrile, a substituted aromatic compound, serves as a versatile intermediate in
the synthesis of various organic molecules, including active pharmaceutical ingredients. A
thorough understanding of its thermodynamic properties is crucial for process optimization,
reaction modeling, and ensuring the stability and purity of synthesized compounds. This
technical guide provides a summary of the available thermodynamic data for 4-
Acetylbenzonitrile and outlines the standard experimental and computational methodologies
for their determination.

Core Thermodynamic and Physical Properties

While extensive experimental data on the core thermodynamic properties of 4-
Acetylbenzonitrile are not readily available in the public domain, a combination of reported
physical properties and computationally derived thermochemical data provides valuable
insights.

Physicochemical Data

A compilation of experimentally determined physical properties for 4-Acetylbenzonitrile is
presented in Table 1. These parameters are fundamental for handling, purification, and process
design.
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Property Value Source(s)
Molecular Formula CoH7NO [1112]
Molecular Weight 145.16 g/mol [1][2]
Melting Point 56-59 °C [11[3114]
Boiling Point 293.3 °C at 760 mmHg [1]

Density 1.11 g/cm3 [1]

Vapor Pressure 0.00174 mmHg at 25°C [1]

N Soluble in chloroform,
Solubility ) ] [4]
insoluble in water.

Thermochemical Data

Direct experimental values for the standard molar enthalpy of formation, standard molar
entropy, and Gibbs free energy of formation for 4-Acetylbenzonitrile are scarce. However,
computational studies on related isomers provide a reliable estimate for the gas-phase
standard molar enthalpy of formation.

. Calculated Value
Thermodynamic Property Method
(kJ-mol~?)

Standard Molar Enthalpy of
Formation (gas phase, 298.15 524+2.1 Ab initio calculations
K)

Note: The value presented is based on high-level ab initio calculations performed in a
comparative study of acetylbenzonitrile isomers.[5]

Experimental Protocols for Thermodynamic
Property Determination

The following sections detail the standard experimental methodologies that can be employed to
determine the key thermodynamic properties of 4-Acetylbenzonitrile.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://wap.guidechem.com/dictionary/en/1443-80-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Cyanoacetophenone
https://wap.guidechem.com/dictionary/en/1443-80-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Cyanoacetophenone
https://wap.guidechem.com/dictionary/en/1443-80-7.html
https://www.sigmaaldrich.com/JP/ja/product/aldrich/154393
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6464660.htm
https://wap.guidechem.com/dictionary/en/1443-80-7.html
https://wap.guidechem.com/dictionary/en/1443-80-7.html
https://wap.guidechem.com/dictionary/en/1443-80-7.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6464660.htm
https://www.benchchem.com/product/b130643?utm_src=pdf-body
https://www.researchgate.net/publication/281649125_Thermochemical_study_of_the_isomeric_compounds_3-acetylbenzonitrile_and_benzoylacetonitrile
https://www.benchchem.com/product/b130643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound like 4-Acetylbenzonitrile can
be determined from its standard massic energy of combustion, measured using a static bomb
calorimeter.[5][6]

Methodology:

A pellet of a precisely weighed sample of 4-Acetylbenzonitrile is placed in a crucible within
a high-pressure stainless steel vessel, the "bomb."

e The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

e The bomb is then submerged in a known quantity of water in an insulated container (the
calorimeter).

e The sample is ignited electrically, and the complete combustion reaction occurs.
e The temperature change of the water is meticulously recorded.

o The energy of combustion is calculated from the temperature rise and the previously
determined heat capacity of the calorimeter.[7][8]

e The standard molar enthalpy of formation is then derived from the standard molar enthalpy
of combustion using Hess's Law.

A general workflow for this process is illustrated below.
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Workflow for Bomb Calorimetry.
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Enthalpy of Sublimation: Calvet Microcalorimetry

The standard molar enthalpy of sublimation, which is the enthalpy change when a solid
transforms directly into a gas, can be measured using a Calvet microcalorimeter.[5]

Methodology:

» Asmall, known mass of 4-Acetylbenzonitrile is placed in an effusion cell within the
microcalorimeter.

e The sample is heated to a specific temperature under vacuum.

e The heat flow associated with the sublimation of the sample is measured by the calorimeter's
heat flux sensors.

e The enthalpy of sublimation is determined from the measured heat flow and the mass of the
sublimated sample.

Vapor Pressure and Enthalpy of
Vaporization/Sublimation: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of
substances with low volatility.[9][10][11][12][13] From the temperature dependence of the vapor
pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-
Clapeyron equation.

Methodology:

A sample of 4-Acetylbenzonitrile is placed in a Knudsen cell, which is a container with a
small orifice of known area.

e The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

o The rate of mass loss of the sample due to effusion of the vapor through the orifice is
measured over time using a microbalance.

o The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the
temperature, and the molecular weight of the substance.
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» By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (for a
solid) or vaporization (for a liquid) can be determined from the slope of a plot of In(P) versus
1T.

The logical flow of the Knudsen effusion method is depicted below.

(Place sample in Knudsen ceID

Geat to constant temperature (T) in vacuum)

;

(Measure rate of mass loss (dm/dt))
;

(Calculate vapor pressure (PD
;

Gepeat at different temperatures)
;

(Plot In(P) vs 1/T)

;

(Determine AH_sub/vap from slope)
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Knudsen Effusion Method Workflow.
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Computational Thermochemistry

In the absence of extensive experimental data, computational methods provide a powerful tool
for estimating the thermodynamic properties of molecules. Quantum chemical calculations,
particularly using Density Functional Theory (DFT), can yield accurate thermochemical data.
[14]

Methodology using Gaussian Software

Software packages like Gaussian are widely used for these calculations.[15][16][17][18][19]
Procedure:

o Geometry Optimization: The molecular structure of 4-Acetylbenzonitrile is optimized to find
its lowest energy conformation. A common method is the B3LYP functional with a suitable
basis set (e.g., 6-311++G**).[14]

e Frequency Calculation: A frequency analysis is performed on the optimized geometry to
confirm that it is a true minimum on the potential energy surface (no imaginary frequencies)
and to obtain the vibrational frequencies.

o Thermochemical Analysis: The output of the frequency calculation provides the zero-point
vibrational energy, thermal corrections to energy and enthalpy, and the entropy. These
values are used to calculate the standard enthalpy of formation, Gibbs free energy of
formation, and heat capacity.

The computational workflow is summarized in the following diagram.
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Computational Thermochemistry Workflow.

Conclusion

This technical guide has summarized the available physical and calculated thermodynamic
properties of 4-Acetylbenzonitrile. While direct experimental thermochemical data is limited,
established experimental techniques such as bomb calorimetry, Calvet microcalorimetry, and
the Knudsen effusion method can be employed for their precise determination. Furthermore,
computational chemistry offers a reliable alternative for obtaining a comprehensive
thermodynamic profile of this important synthetic intermediate. The data and methodologies
presented herein are intended to support researchers, scientists, and drug development
professionals in their work with 4-Acetylbenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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